6-nitro-N-[1-(2-phenylethyl)piperidin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-nitro-N-[1-(2-phenylethyl)piperidin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-nitro-N-[1-(2-phenylethyl)-4-piperidinyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine is 418.23687621 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Synthesis for HPV Treatment
One notable application of a related compound, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, is its potential use in treating human papillomavirus (HPV) infections. This compound was efficiently synthesized through a process involving asymmetric reductive amination, showcasing its relevance in medical chemistry (Boggs et al., 2007).
Antihistaminic Activity
Research into N-(4-piperidinyl)-1H-benzimidazol-2-amines, which bear structural similarities, has demonstrated significant antihistaminic activity. This activity was evaluated both in vitro and in vivo, indicating the compound's potential in developing new antihistamine drugs (Janssens et al., 1985).
Domino Reactions in Organic Synthesis
In the field of organic synthesis, compounds like N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were created using domino reactions. These reactions are significant for efficiently building complex molecules, highlighting the compound's utility in synthetic chemistry (Gunasekaran et al., 2014).
Development of Anti-Prion Compounds
Research into 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14) and its derivatives has shown promising results in anti-prion activity. This work is pivotal for therapeutic interventions in prion diseases (Kimura et al., 2011).
Photosystem II Inhibition in Plants
Compounds like 6-chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole have been studied for their potential as photosystem II (PSII) inhibitors. This application is crucial in the development of herbicides, as it affects plant growth and photosynthesis (Souza et al., 2020).
Photoprotection
in PolymersDerivatives of tetramethylpiperidines, which are structurally related to the compound , have been used in polymers to prevent photooxidation. Their stabilizing effect, attributed to the activity of the derived nitroxide radical, demonstrates the compound's utility in materials science (Damiani et al., 2002).
Antibacterial and Antifungal Properties
The synthesis of 2,3-dihydro-2-phenyl-6H-pyridazino[4, 5-b]carbazole-1,4-dione and its derivatives has revealed significant antibacterial and antifungal activities. This research is crucial for the development of new antimicrobial agents, showcasing the therapeutic potential of related compounds (Yaqub et al., 2013).
Polymer Stabilization
The copolymerization of propylene and 2,2,6,6-tetramethyl-4-piperidinyl maleate, a compound similar in structure, has been studied for its potential as a polymeric hindered amine light stabilizer. This research indicates the compound's application in enhancing polymer stability (Zhenmin, 1987).
Supramolecular Chemistry
The study of supramolecular associations in various polymorphs of salts like 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate, which are structurally related, offers insights into crystallography and supramolecular chemistry. This research is key for understanding molecular interactions and crystal formation (Jotani et al., 2018).
Properties
IUPAC Name |
6-nitro-N-[1-(2-phenylethyl)piperidin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c30-29(31)20-9-10-23-22(17-20)21-7-4-8-24(25(21)27-23)26-19-12-15-28(16-13-19)14-11-18-5-2-1-3-6-18/h1-3,5-6,9-10,17,19,24,26-27H,4,7-8,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQLGBNCSRSMMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])NC4CCN(CC4)CCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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